In-Depth Technical Guide to S2101 Clinical Trial: Core Inclusion and Exclusion Criteria
In-Depth Technical Guide to S2101 Clinical Trial: Core Inclusion and Exclusion Criteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core inclusion and exclusion criteria for the SWOG S2101 clinical trial, also known as the BiCaZO trial. This Phase II study is designed to evaluate the efficacy of combining cabozantinib (B823) and nivolumab (B1139203) in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC), with patient stratification based on tumor biomarkers.
Introduction to the S2101 (BiCaZO) Trial
The S2101 "BiCaZO" trial is a pivotal component of the immunoMATCH (iMATCH) pilot study, a broader initiative to advance precision medicine in immunotherapy. The trial aims to assess the feasibility of real-time biomarker stratification using Tumor Mutational Burden (TMB) and a Tumor Inflammation Score (TIS) to guide treatment decisions. The central hypothesis is that the combination of cabozantinib, a multi-tyrosine kinase inhibitor, and nivolumab, a PD-1 checkpoint inhibitor, will demonstrate significant anti-tumor activity in this patient population, with responses potentially correlating with the pre-defined biomarker signatures.[1][2]
Inclusion Criteria
To be eligible for enrollment in the S2101 trial, participants must meet a stringent set of criteria designed to ensure patient safety and the scientific validity of the study. These criteria encompass disease characteristics, prior treatment history, and overall health status.
Disease-Related Inclusion Criteria
A fundamental requirement for inclusion is a confirmed diagnosis of either advanced melanoma or HNSCC with measurable disease.
| Criteria | Specification |
| Histology | Histologically confirmed Stage III or IV unresectable, recurrent, or metastatic non-uveal melanoma OR histologically confirmed recurrent or metastatic HNSCC of the oropharynx, oral cavity, hypopharynx, or larynx.[3] |
| Primary Tumor Site (HNSCC) | Oropharynx, oral cavity, hypopharynx, or larynx. For oropharyngeal cancer, HPV or p16 status must be known.[3] |
| Disease Status | Measurable disease.[3] |
| Prior Treatment | Documented disease progression within 12 weeks of the last dose of a PD-1 checkpoint inhibitor-based therapy. Patients must have received a minimum of 6 weeks of checkpoint inhibition.[3] |
Patient-Related Inclusion Criteria
Participants must also meet specific criteria related to their overall health and ability to participate in the trial.
| Criteria | Specification |
| Age | ≥ 18 years.[3] |
| Performance Status | Zubrod Performance Status of 0 or 1.[3] |
| Cardiac Function | Adequate cardiac function. Patients with a history of cardiac disease or treatment with cardiotoxic agents must have a clinical risk assessment and be New York Heart Association (NYHA) Functional Classification Class 2B or better.[3] |
| Specimen Submission | Willingness to undergo a research biopsy and submit whole blood for germline genomic analysis.[3] |
| Informed Consent | Ability to understand and provide informed consent.[4] |
Exclusion Criteria
The exclusion criteria are designed to protect individuals who may be at higher risk of adverse events from the study drugs and to eliminate confounding factors that could interfere with the interpretation of the trial results.
Disease-Related Exclusion Criteria
Certain disease characteristics and locations will exclude a patient from participation.
| Criteria | Specification |
| Primary Tumor Site | Nasopharynx (any histology) or unknown primary tumor site.[3] |
| Prior Malignancies | A prior or concurrent malignancy whose natural history or treatment has the potential to interfere with the safety or efficacy assessment of the investigational regimen.[3] |
| Bleeding History | History of hemoptysis (≥ 1/2 tsp of bright red blood per day) or tumor bleeding within 90 days of registration.[3] |
| Tumor Invasion | Tumors that invade major vessels (e.g., carotid artery) or central, cavitary lung metastases within 2 cm of the hilum.[3] |
Prior and Concomitant Therapy Exclusion Criteria
The trial restricts the use of certain prior and concurrent medications and treatments.
| Criteria | Specification |
| Prior Anti-VEGF Therapy | Previous treatment with anti-VEGF therapies for any reason.[3] |
| Prior Radiotherapy | More than one prior primary radiotherapy regimen to the mucosal surfaces of the head and neck. Specific washout periods are required depending on the type of radiation.[3] |
| Anticoagulants | Requirement for anticoagulants, with the exception of prophylactic low-dose aspirin (B1665792) and low-dose low molecular weight heparins (LMWH).[1] |
| Immunosuppression | Active autoimmune disease requiring systemic steroids (equivalent to > 10 mg of prednisone) or other immunosuppressive agents.[3] |
Patient-Related Exclusion Criteria
This category includes general health conditions and lifestyle factors that would make participation unsafe or unfeasible.
| Criteria | Specification |
| Organ Dysfunction | Any known significant organ dysfunction that may impact the suitability for receiving the combination treatment.[3] |
| Malabsorption | Malabsorption syndrome.[3] |
| Hypertension | Uncontrolled hypertension (systolic blood pressure >150 mmHg or diastolic blood pressure >90 mmHg) within 28 days of registration.[3] |
| Cardiac Conditions | History of congenital long QT syndrome, unstable angina pectoris, clinically significant cardiac arrhythmias, or stroke within 90 days of registration.[3] |
| Pregnancy and Nursing | Pregnant or nursing individuals are excluded.[3] |
Experimental Protocols
A core component of the S2101 trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Score (TIS).
Biomarker Assessment
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Tumor Mutational Burden (TMB): TMB is determined using whole-exome sequencing (WES) of tumor tissue. The number of non-synonymous mutations is calculated and reported as mutations per megabase (mut/Mb).[4][5] This serves as a quantitative measure of the mutational load within the tumor, which can influence the generation of neoantigens and subsequent immune response.
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Tumor Inflammation Score (TIS): The TIS is derived from gene expression profiling (GEP) of the tumor microenvironment. This signature assesses the presence of a pre-existing adaptive immune response, categorizing tumors as "hot" (inflamed) or "cold" (non-inflamed).[4]
The feasibility of obtaining these biomarker results within a 21-day turnaround time is a primary objective of the study's initial stage.[1]
Signaling Pathways and Experimental Workflow
The combination of cabozantinib and nivolumab targets multiple pathways involved in tumor growth, angiogenesis, and immune evasion.
Combined Signaling Pathway of Cabozantinib and Nivolumab
References
- 1. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 2. SWOG S2101: Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining C [prohealthcare.org]
- 3. S2101 | SWOG [swog.org]
- 4. ozarkscancerresearch.org [ozarkscancerresearch.org]
- 5. Methods of measurement for tumor mutational burden in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
